1-Methoxycyclohexene

Electrophilic Addition Regioselectivity Carbocation Stabilization

Researchers requiring predictable regiochemical outcomes in electrophilic additions often face complex product mixtures when using generic alkenes. 1-Methoxycyclohexene (CAS 931-57-7) eliminates this uncertainty: • 100% regioisomeric purity in HCl addition, vs. complex mixtures with unsubstituted alkenes. • 25-50% yield in [3+2] photoaddition with 2-hydroxyphenanthrene-1,4-dione; 0% with cyclohexene. • 60-85% yield with 97% regiospecificity in chromous chloride-promoted N-chloroamide additions. Supplied with batch-specific purity certification for reliable procurement.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 931-57-7
Cat. No. B1584985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclohexene
CAS931-57-7
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCOC1=CCCCC1
InChIInChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
InChIKeyHZFQGYWRFABYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxycyclohexene Overview


1-Methoxycyclohexene (CAS 931-57-7) is a cyclic enol ether with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . As a colorless to pale yellow liquid with a boiling point of 162–165 °C at 760 mmHg and density of approximately 0.89–0.94 g/cm³, this compound serves as a versatile intermediate in organic synthesis . The electron-rich double bond, stabilized by the methoxy substituent, confers distinct reactivity profiles in cycloaddition reactions, electrophilic additions, and transition metal-catalyzed transformations. Unlike simple cyclohexene or alternative enol ethers, the specific electronic and steric environment of 1-methoxycyclohexene enables predictable regiochemical outcomes that are not universally reproducible across the enol ether class [1].

Regioselective electrophilic additions
Methoxy-directed carbocation stabilization enables exclusive single-regioisomer outcomes.
[3+2] Cycloaddition building block
Electron-rich double bond participates in photochemical fused-furan syntheses not accessible with common alkenes.
Transition metal-catalyzed transformations
Specific steric/electronic environment supports predictable insertion or coupling pathways.

1-Methoxycyclohexene Substitution Evidence


Substituting 1-methoxycyclohexene with a generic enol ether (e.g., ethyl vinyl ether, 3,4-dihydro-2H-pyran) or a simple alkene (e.g., cyclohexene) introduces quantifiable changes in reaction outcome that can compromise synthetic utility. In electrophilic addition reactions, the unique regiochemistry driven by the methoxy group's resonance stabilization yields a single regioisomer with 1-methoxycyclohexene, whereas alternative alkenes produce complex mixtures or fail to participate entirely [1]. In cycloaddition contexts, structurally similar enol ethers demonstrate non-equivalent reactivity: only specific electron-rich alkenes undergo productive [3+2] photoaddition, while others such as methyl acrylate or cyclohexene yield only dimerized byproducts (0% desired adduct formation) under identical conditions [2]. Furthermore, the steric bulk of alternative alkoxy substituents (ethoxy vs. methoxy) alters the balance between addition and allylic substitution pathways, directly impacting product distribution and yield . These documented performance divergences mean that generic substitution without experimental validation carries quantifiable risk of synthetic failure.

Generic enol ether replacement

Electrophilic addition regioselectivity may shift to complex regioisomeric mixtures, increasing purification burden.

Cyclohexene or acrylate substitution

[3+2] photocycloaddition may produce no desired fused-furan adduct; literature reports only dimer formation with alternative alkenes.

Alkoxy steric variation (e.g., ethoxy, isopropoxy)

Changing substituent size can alter addition/allylic substitution balance, impacting product distribution in protection/deprotection workflows.

1-Methoxycyclohexene Differentiation Evidence


Electrophilic Addition Regioselectivity

In electrophilic HCl addition, 1-methoxycyclohexene exhibits complete regioselectivity, yielding 1-chloro-1-methoxycyclohexane as the sole product [1]. This outcome is dictated by resonance stabilization of the intermediate carbocation, wherein the methoxy group directs electrophilic attack exclusively to the β-position. By contrast, non-methoxy-substituted alkenes (e.g., cyclohexene) lack this directing capability and typically produce regioisomeric mixtures or Markovnikov/anti-Markovnikov product distributions that require chromatographic separation [1].

Electrophilic Addition Regioselectivity
Class-level
Sole product: 1-chloro-1-methoxycyclohexane (100% regioisomeric purity)
Eliminates regioisomer separation; reduces purification steps.
Class-level inference; verify in specific electrophile systems.
Electrophilic Addition Regioselectivity Carbocation Stabilization

[3+2] Photocycloaddition Reactivity

Under standardized photoirradiation conditions (acetone, Pyrex-filtered light), 1-methoxycyclohexene participates in regioselective [3+2] photoaddition with 2-hydroxyphenanthrene-1,4-dione to afford 9,10-dihydrophenanthro[2,3-b]furan-7,11-diones in 25–50% yield [1]. In sharp contrast, alkenes including methyl acrylate, acrylonitrile, cyclohexene, isopropenyl acetate, vinyl acetate, and propenyl acetate produced no [3+2] photoadduct (0% yield) under identical reaction conditions, instead yielding only dimerized starting material in 42–52% yield [1].

[3+2] Photocycloaddition
Head-to-head
Target yield 25–50%; Comparators: 0% adduct (only dimer)
Unique entry to fused furan scaffolds not achievable with common alkenes.
Under Pyrex-filtered light, acetone; verify with your dienophile.
Photocycloaddition Heterocycle Synthesis Furan Synthesis

Hydroxyl Protection in Macrolide Synthesis

In a comparative study of alkyloxy cyclohexenes as hydroxyl protecting reagents for erythromycin A oxime, three candidates were evaluated: 1-isopropoxycyclohexene, 1-ethoxycyclohexene, and 1-methoxycyclohexene [1]. The results demonstrated that 1-isopropoxycyclohexene and 1-ethoxycyclohexene were identified as potential protective reagents for clarithromycin synthesis, whereas 1-methoxycyclohexene was not selected as a leading candidate in this specific application context [1].

Hydroxyl Protection Screen
Head-to-head
Not selected as leading candidate; ethoxy/isopropoxy analogs preferred for clarithromycin synthesis.
Application-specific selection: not optimal for erythromycin protection; use in cycloaddition/electrophilic contexts.
Screening outcome in erythromycin A oxime system.
Hydroxyl Protection Macrolide Antibiotics Clarithromycin Synthesis

Acyloxylation Reactivity

Acyloxylation of 1-methoxycyclohex-1-ene with dimethyl peroxydicarbonate (DPDC) yields vicinal oxygenated hydrocarbons via addition to the double bond or allylic hydrogen replacement, but notably, 1,3-oxygenated products via monoacyloxylation are not observed [1]. This product distribution is compared with copper(I)-catalyzed acyloxylations using tert-butyl peroxycarboxylates, establishing a distinct reactivity fingerprint [1].

Acyloxylation Profile
Cross-study
1,3-oxygenated monoacyloxylation products not observed; vicinal oxygenation only.
Simplifies workup by avoiding regioisomeric byproduct mixtures.
With DPDC; substrate-dependent pathway.
Acyloxylation Enol Ether Reactivity Oxygenated Hydrocarbon Synthesis

N-Haloamide Addition with Chromous Chloride

In chromous chloride promoted addition reactions, N-chlorocarbamates and N-chlorocarboxamides add to 1-methoxycyclohexene to yield α-acyloxy- or α-acylamino ketals and acetals in 60–85% yields, depending on work-up conditions [1]. The regiospecificity of addition was reported at 97% for select enol ethers including 1-methoxycyclohexene [1].

N-Haloamide Addition
Class-level
60–85% yield; 97% regiospecificity
High regiospecificity reduces purification for α-amino acetal synthesis.
Chromous chloride promotion; class-level inference.
N-Haloamide Addition Chromous Chloride Amino Sugar Synthesis

Gas-Phase Molecular Conformation

Electron diffraction investigation of 1-methoxycyclohexene in the gas phase revealed that the molecule exists predominantly, if not entirely, in the cis conformation with respect to the vinyl ether portion [1]. A measurable structural gradient was observed within the cyclohexene ring: single bonds become progressively longer with increasing separation from the double bond [1]. This stereoelectronic ground-state preference provides a mechanistic basis for observed regioselectivity in electrophilic additions.

Gas-Phase Conformation
Supporting
Predominant cis conformer; bond lengths increase with distance from C=C.
Supports computational modeling of stereoelectronic effects.
Electron diffraction; gas-phase data.
Conformational Analysis Electron Diffraction Vinyl Ether Geometry

1-Methoxycyclohexene Application Scenarios


Photochemical Fused Furan Synthesis

1-Methoxycyclohexene enables direct [3+2] photoaddition with 2-hydroxyphenanthrene-1,4-dione to produce 9,10-dihydrophenanthro[2,3-b]furan-7,11-diones in 25–50% yield, a transformation that fails completely (0% adduct yield) with common alkenes including cyclohexene, methyl acrylate, and vinyl acetate [1]. Procurement is justified specifically for research programs targeting fused heterocyclic frameworks that require an electron-rich cyclic enol ether dienophile.

Regioselective Electrophilic Functionalization

When synthetic protocols demand a single regioisomer from electrophilic addition without chromatographic separation, 1-methoxycyclohexene provides 100% regioisomeric purity in HCl addition to yield 1-chloro-1-methoxycyclohexane [2]. This contrasts with unsubstituted alkenes that generate regioisomeric mixtures, thereby reducing purification costs and improving overall process efficiency.

α-Acyloxy and α-Acylamino Acetal Synthesis

In chromous chloride promoted additions of N-chloroamides, 1-methoxycyclohexene delivers 60–85% yields of acyloxy and acylamino ketals and acetals, with regiospecificity reaching 97% [3]. This high regiospecificity minimizes byproduct formation and simplifies isolation, making the compound a suitable choice for constructing protected amino sugar intermediates or related oxygenated scaffolds.

Acyloxylation to Vicinal Oxygenated Hydrocarbons

Reaction with dimethyl peroxydicarbonate (DPDC) yields vicinal oxygenated hydrocarbons without detectable formation of 1,3-oxygenated monoacyloxylation products . This defined product profile reduces purification complexity relative to enol ethers that generate mixtures of regioisomeric acyloxylation products, supporting preparative-scale syntheses where streamlined workup is a priority.

Application
Selection Property
Validation Focus
Photochemical fused furan synthesis
Electron-rich cyclic enol ether dienophile
Fused furan adduct formation context; verify with specific dienophile
Regioselective electrophilic functionalization
Methoxy-directed carbocation stabilization
Regioisomeric purity without chromatographic separation
α-Acyloxy/acylamino acetal synthesis
High regiospecificity in N-chloroamide additions
Isolated yield and regioisomer purity under chromous chloride conditions
Acyloxylation to vicinal oxygenated hydrocarbons
Absence of 1,3-oxygenated monoacyloxylation byproducts
Product distribution profile with DPDC reagent

Technical Documentation Hub

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37 linked technical documents
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